Pnz-L-alanine

Description

3-(1-Pyrazolyl)-L-alanine (CAS 2734-48-7), often abbreviated as Pnz-L-alanine in literature, is a non-proteinogenic amino acid analog characterized by a pyrazole ring substituted at the β-position of the alanine backbone. This structural modification confers unique biochemical properties, making it valuable in enzyme kinetics studies and protein engineering. Its primary applications include probing enzyme-substrate interactions, modifying peptide structures to study functional outcomes, and serving as a synthetic intermediate in organic chemistry .

Structure

3D Structure

Properties

Molecular Formula |

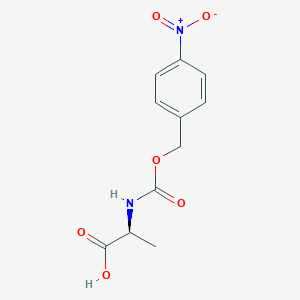

C11H12N2O6 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

(2S)-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C11H12N2O6/c1-7(10(14)15)12-11(16)19-6-8-2-4-9(5-3-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,16)(H,14,15)/t7-/m0/s1 |

InChI Key |

FBXGPDYBCJGWQM-ZETCQYMHSA-N |

SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Synthesis

Pnz-L-alanine plays a significant role in enzymatic reactions, particularly in the context of amino acid racemization. The enzyme alanine racemase catalyzes the interconversion between L-alanine and D-alanine, which is crucial for bacterial growth and peptidoglycan synthesis in cell walls . This enzymatic activity highlights the importance of this compound in microbial metabolism and antibiotic resistance mechanisms.

1.2 Biosynthesis

Recent studies have demonstrated efficient biosynthesis pathways for D/L-alanine using recombinant Escherichia coli. This process can yield significant quantities of alanine derivatives, including this compound, which can be utilized in various industrial applications such as bioproducts and biodegradable plastics .

Pharmaceutical Applications

2.1 Drug Development

this compound has been investigated for its potential in drug formulation. Its structural properties allow it to act as a stabilizing agent in pharmaceutical formulations, enhancing the solubility and bioavailability of active compounds . Additionally, studies have shown that alanine supplementation can improve muscle metabolism in patients undergoing enzyme replacement therapy for conditions like Pompe disease .

2.2 Neuroprotective Effects

Research indicates that L-alanine supplementation may have neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This is particularly relevant in studies focusing on amino acids’ role in cognitive function and neurodegenerative diseases .

Nutritional Applications

3.1 Muscle Health

this compound is often included in dietary supplements aimed at enhancing muscle recovery and performance. Studies have shown that branched-chain amino acids (BCAAs) combined with L-alanine can reduce muscle breakdown during exercise, suggesting its utility in sports nutrition .

3.2 Case Study: Pompe Disease

A notable case study involved a patient with infantile-onset Pompe disease who received L-alanine oral supplementation alongside enzyme replacement therapy. The results indicated improved body composition and reduced resting energy expenditure, highlighting the potential benefits of L-alanine in metabolic disorders .

Industrial Applications

4.1 Biodegradable Plastics

The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its ability to enhance the mechanical properties of polymers makes it a candidate for producing environmentally friendly plastics .

4.2 Food Industry

In the food sector, this compound is utilized as a flavor enhancer and stabilizer due to its ability to improve texture and taste profiles without adding significant calories .

Data Tables

Comparison with Similar Compounds

Structural Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| 3-(1-Pyrazolyl)-L-alanine | C₆H₉N₃O₂ | 155.16 (calculated) | Pyrazole ring, carboxylate | L-configuration |

| N-Benzoyl-L-alanine | C₁₀H₁₁NO₃ | 193.20 | Benzoyl group, carboxylate | L-configuration |

| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | Peptide bond, carboxylate | Two L-stereocenters |

| N-Methylalanine | C₄H₉NO₂ | 103.12 | Methylated amine, carboxylate | L-configuration |

Key Observations :

- N-Benzoyl-L-alanine incorporates a planar benzoyl group, facilitating hydrophobic interactions and UV detection in chromatography .

- L-Alanyl-L-alanine , a dipeptide, retains zwitterionic properties and mimics natural peptide substrates .

- N-Methylalanine lacks a free amine group, reducing hydrogen-bonding capacity but increasing lipophilicity .

Comparative Performance in Research Contexts

Enzyme Kinetics

Preparation Methods

Protection of L-Alanine with the PNZ Group

The most widely reported method involves reacting L-alanine with p-nitrobenzyl chloroformate in a two-phase system. Source details a protocol where L-alanine is suspended in a 1:1 mixture of dioxane and water, adjusted to pH 9–10 using sodium bicarbonate. p-Nitrobenzyl chloroformate is added dropwise at 0–5°C, and the reaction proceeds for 12–18 hours with vigorous stirring. The PNZ group selectively attaches to the amino group, yielding this compound in 85–92% purity after extraction with ethyl acetate and recrystallization from ethanol/water.

Critical parameters include:

Deprotection and Functionalization

The PNZ group is cleaved under neutral conditions using SnCl₂·2H₂O in tetrahydrofuran (THF)/water (9:1). This reductive elimination converts the nitro group to an amine, releasing CO₂ and regenerating L-alanine. This step is crucial for iterative peptide elongation, as it preserves acid-labile side-chain protections like benzyl or tert-butyl esters.

Biocatalytic and Hybrid Approaches

Enzymatic Synthesis Precursors

Industrial-Scale Production and Optimization

Quality Control and Analytical Methods

MALDI-TOF mass spectrometry (Source) detects this compound via characteristic [M+H]⁺ peaks at m/z 297.1. Purity is assessed by HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and ¹H NMR (DMSO-d₆, δ 8.2 ppm for aromatic protons). Industrial batches undergo ICP-MS to ensure heavy metal residues (Pd, Sn) are <1 ppm.

Applications in Peptide Therapeutics

This compound’s stability under Fmoc cleavage conditions (piperidine/DMF) makes it ideal for synthesizing aspartimide-prone sequences. Case studies include:

Q & A

Q. How should researchers structure supplementary materials for studies involving this compound to meet journal standards?

- Methodological Answer : Separate datasets into numbered files (e.g., S1_NMR, S2_HPLC) with metadata (instrument model, software version). For computational studies, include input files (e.g., .com for Gaussian) and visualization scripts (e.g., Python matplotlib). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.